molecular formula C20H21NO3 B5810202 N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide

Cat. No. B5810202
M. Wt: 323.4 g/mol
InChI Key: ATSHENMGYRADBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide, also known as EHP-101, is a novel synthetic compound with potential therapeutic applications. It belongs to the class of compounds known as benzamides and has been shown to have a range of biological effects.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is not fully understood. However, it has been shown to modulate the activity of several targets in the central nervous system, including the cannabinoid receptor CB2, the peroxisome proliferator-activated receptor gamma (PPARγ), and the transient receptor potential vanilloid 1 (TRPV1). N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in preclinical models of multiple sclerosis, neuropathic pain, and traumatic brain injury. N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has also been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has several advantages for lab experiments. It has a high yield and purity, making it easy to work with. It also has a range of potential therapeutic applications, making it a versatile compound for research. However, N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are many future directions for research on N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One direction is to further investigate its mechanism of action and identify new targets that it may modulate. Another direction is to test its safety and efficacy in clinical trials for various diseases. Additionally, N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide could be tested in combination with other compounds to determine if it has synergistic effects. Finally, N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide could be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, to make it a more effective therapeutic agent.

Synthesis Methods

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is synthesized using a multi-step process involving several reactions. The starting materials are commercially available and the synthesis involves several steps of chemical reactions. The final product is obtained through purification and isolation using chromatography techniques. The yield of the final product is high and the purity is also high.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. It has been studied in preclinical models of multiple sclerosis, neuropathic pain, and traumatic brain injury. N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-24-18-11-9-17(10-12-18)21-19(22)16-7-5-15(6-8-16)13-14-20(2,3)23/h5-12,23H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSHENMGYRADBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide

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